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3-(Trifluoromethyl)styrene

Radical copolymerization Reactivity ratio Flame-retardant polymers

3-(Trifluoromethyl)styrene (CAS 402-24-4) is a meta-substituted fluorinated styrene derivative that belongs to the class of trifluoromethyl-functionalized vinyl aromatic compounds. As a liquid monomer with a density of 1.161 g/mL at 25°C and a refractive index of n20/D 1.465, this compound is typically supplied as a ≥98% purity product containing a polymerization inhibitor (4-tert-butylcatechol or hydroquinone).

Molecular Formula C9H7F3
Molecular Weight 172.15 g/mol
CAS No. 402-24-4
Cat. No. B1348526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)styrene
CAS402-24-4
Molecular FormulaC9H7F3
Molecular Weight172.15 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2
InChIKeyARHOUOIHKWELMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)styrene CAS 402-24-4: Technical Specifications and Procurement Considerations


3-(Trifluoromethyl)styrene (CAS 402-24-4) is a meta-substituted fluorinated styrene derivative that belongs to the class of trifluoromethyl-functionalized vinyl aromatic compounds [1]. As a liquid monomer with a density of 1.161 g/mL at 25°C and a refractive index of n20/D 1.465, this compound is typically supplied as a ≥98% purity product containing a polymerization inhibitor (4-tert-butylcatechol or hydroquinone) . Its unique meta-position substitution pattern fundamentally distinguishes its electronic, steric, and polymerization behavior from ortho- and para-analogs, as well as from non-fluorinated styrene, creating a quantifiable differentiation profile that is critical for informed scientific selection and procurement decisions.

Why Generic Substitution of 3-(Trifluoromethyl)styrene CAS 402-24-4 Fails: Critical Differentiation Points


The meta-positioned trifluoromethyl group in 3-(trifluoromethyl)styrene fundamentally alters electronic distribution across the styrene framework, generating distinct polymerization kinetics, optical properties, and material performance characteristics that cannot be replicated by its ortho- or para-analogs [1]. Unlike para-substitution which yields a positive photoelastic coefficient similar to unmodified polystyrene, meta-substitution confers a negative photoelastic coefficient essential for birefringence compensation in precision optical materials [2]. Furthermore, its monomer reactivity ratios during radical copolymerization differ substantially from bis-trifluoromethyl analogs, enabling precise architectural control in flame-retardant and specialty copolymer synthesis [3]. These quantifiable, position-dependent property divergences mean that substituting another trifluoromethylstyrene isomer or a non-fluorinated styrene will result in measurably different—and often functionally inadequate—material outcomes in end-use applications.

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)styrene CAS 402-24-4: Direct Comparative Data for Scientific Selection


Monomer Reactivity Ratios in Radical Copolymerization with Styrene: Comparative Data vs. 3,5-Bis(trifluoromethyl)styrene

In radical copolymerization with styrene (St), 3-(trifluoromethyl)styrene (StCF3) exhibits a reactivity ratio of r_StCF3 = 0.54, while styrene shows r_St = 1.34. By contrast, the di-substituted analog 3,5-bis(trifluoromethyl)styrene (St(CF3)2) demonstrates substantially lower incorporation reactivity, with r_St(CF3)2 = 0.13 and r_St = 0.47 [1]. This indicates that StCF3 is approximately 4.2 times more reactive in copolymerization than the bis-trifluoromethyl analog.

Radical copolymerization Reactivity ratio Flame-retardant polymers

Photoelastic Coefficient Sign: Meta-Position vs. Para-Position Trifluoromethylstyrene Polymers

Poly(3-(trifluoromethyl)styrene) exhibits a negative photoelastic coefficient, a property that enables birefringence cancellation when copolymerized with positive photoelastic coefficient materials. In direct comparison, poly(4-(trifluoromethyl)styrene) (para-analog) and unmodified polystyrene both exhibit positive photoelastic coefficients [1]. This sign inversion is exclusively conferred by the meta-positioning of the trifluoromethyl group on the aromatic ring.

Birefringence compensation Optical polymers Zero-birefringence materials

Mechanical and Oxygen Transport Enhancement in Biomedical Hydrogels via 1% 3-(Trifluoromethyl)styrene Incorporation

Incorporation of only approximately 1% 3-(trifluoromethyl)styrene (3-TFMSt) into a 2-hydroxyethyl methacrylate (HEMA)-based hydrogel formulation increased tensile strength from a baseline of 0.0631 kgf/mm² to 0.1506 kgf/mm² (a 2.4-fold increase) and enhanced oxygen permeability from 6.00 to 9.64 (cm²/s)·(mLO₂/mL·mmHg)·10⁻¹¹ (a 1.6-fold increase) [1].

Hydrogel contact lenses Oxygen permeability Biomedical materials

Thermal Stability Enhancement in Copolyesters via Pendant 3-(Trifluoromethyl)styrene Incorporation

In biscoumarin-based copolyesters, incorporation of pendant 3-(trifluoromethyl)styrene units resulted in a measurable increase in thermal stability. Thermogravimetric analysis (TGA) showed that the 10% weight loss temperature (T₁₀) increased by approximately 15–20°C compared to the unmodified copolyester baseline [1].

Copolyester Thermal stability Antimicrobial polymers

Electronic Charge Stability in Polymer Electrets: Poly(3-trifluoromethylstyrene) vs. Unmodified Polystyrene

In multilayer dielectric stacks for pentacene-based organic transistors, poly(3-trifluoromethylstyrene) dielectric layers exhibit large threshold voltage shifts of ΔVth ≈ 30 V after static electric field charging and demonstrate greater stability of electronic effects across multiple charging/discharging cycles compared to unmodified polystyrene dielectrics [1].

Polymer electrets Nonvolatile memory Organic field-effect transistors

High-Value Research and Industrial Application Scenarios for 3-(Trifluoromethyl)styrene CAS 402-24-4


Flame-Retardant Polystyrene Copolymer Synthesis

Leverage the 4.2-fold higher monomer reactivity ratio of 3-(trifluoromethyl)styrene (r_StCF3 = 0.54) compared to 3,5-bis(trifluoromethyl)styrene (r_St(CF3)2 = 0.13) for efficient incorporation into polystyrene backbones. This enables effective flame-retardant modification at lower comonomer feed ratios, preserving polystyrene base properties while enhancing fire safety performance [1].

Zero-Birefringence Optical Polymer Design

Employ poly(3-(trifluoromethyl)styrene) as a negative photoelastic coefficient component in copolymer blends with positive photoelastic coefficient materials (e.g., poly(4-(trifluoromethyl)styrene) or unmodified polystyrene). This compensation strategy enables the synthesis of zero-photoelastic-birefringence polymers critical for liquid crystal display optical films and high-performance lenses that maintain optical clarity under mechanical stress [2].

High-Oxygen-Permeability Biomedical Hydrogel Fabrication

Incorporate 3-(trifluoromethyl)styrene at approximately 1% loading into HEMA-based hydrogel formulations to achieve simultaneous 2.4-fold tensile strength enhancement and 1.6-fold oxygen permeability improvement. This low-concentration, high-impact modification strategy is particularly valuable for manufacturing advanced ophthalmic contact lenses with superior comfort and durability [3].

Stable Polymer Electret Dielectrics for Organic Electronics

Utilize poly(3-trifluoromethylstyrene) as a dielectric layer in organic field-effect transistors to achieve large threshold voltage shifts (ΔVth ≈ 30 V) and enhanced cyclic charge stability compared to unmodified polystyrene. This property set supports the development of reliable nonvolatile memory elements, sensors, and logic devices in flexible and printed electronics [4].

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